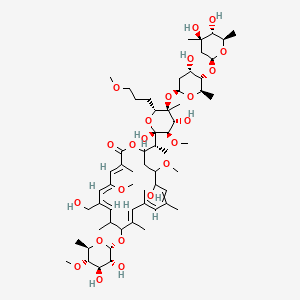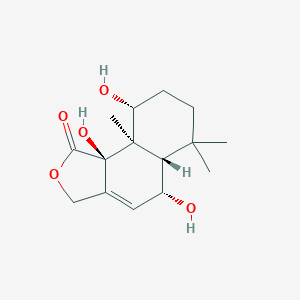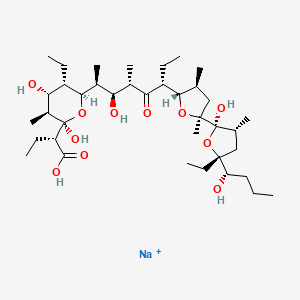
Inostamycin A (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inostamycin A (sodium salt) is a bacterial metabolite derived from the bacterium Streptomyces. It is known for its anticancer activity and functions as an inhibitor of CDP-diacylglycerol:inositol 3-phosphatidyltransferase . This compound has shown significant potential in reducing the viability of various cancer cell lines and inducing apoptosis, making it a valuable subject of study in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Inostamycin A involves several key steps, including asymmetric aldol reactions, addition reactions, and reduction . The synthesis begins with the development of chiral building blocks, which are then coupled through aldol condensation to form the complete carbon skeleton with all requisite functional groups and stereogenic centers . The use of LaCl3 for transmetallation is critical for high coupling efficiency .
Industrial Production Methods: Industrial production methods for Inostamycin A are not extensively documented. given its bacterial origin, it is likely produced through fermentation processes involving Streptomyces species, followed by extraction and purification .
Chemical Reactions Analysis
Types of Reactions: Inostamycin A undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Inostamycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool to study the inhibition of CDP-diacylglycerol:inositol 3-phosphatidyltransferase.
Biology: Investigated for its effects on cell cycle arrest and apoptosis in various cancer cell lines.
Mechanism of Action
Inostamycin A exerts its effects by inhibiting CDP-diacylglycerol:inositol 3-phosphatidyltransferase, an enzyme involved in phosphatidylinositol turnover . This inhibition leads to a decrease in the viability of cancer cells, induction of cell cycle arrest in the G1 phase, and apoptosis . Additionally, Inostamycin A reduces levels of matrix metalloproteinase-2 (MMP-2) and MMP-9, inhibiting cell migration and invasion .
Comparison with Similar Compounds
Inostamycin B and C: These are polyether antibiotics similar to Inostamycin A, also derived from Streptomyces.
Other CDP-DG Inositol Transferase Inhibitors: Compounds that inhibit the same enzyme but may differ in structure and potency.
Uniqueness: Inostamycin A is unique due to its specific inhibition of CDP-diacylglycerol:inositol 3-phosphatidyltransferase and its potent anticancer activity . Its ability to induce cell cycle arrest and apoptosis, along with its effects on MMP levels, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C38H68NaO11+ |
|---|---|
Molecular Weight |
723.9 g/mol |
IUPAC Name |
sodium;(2R)-2-[(2R,3S,4R,5S,6R)-5-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C38H68O11.Na/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44;/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44);/q;+1/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+;/m0./s1 |
InChI Key |
UIRAWSBFRCUWPU-YOTSDDHGSA-N |
Isomeric SMILES |
CCC[C@@H]([C@]1(C[C@H]([C@@](O1)([C@@]2(C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H]([C@H]([C@@H]([C@@](O3)([C@@H](CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O.[Na+] |
Canonical SMILES |
CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


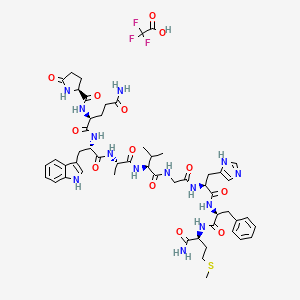

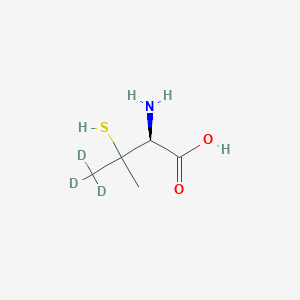
![1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid](/img/structure/B10823380.png)
![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B10823391.png)
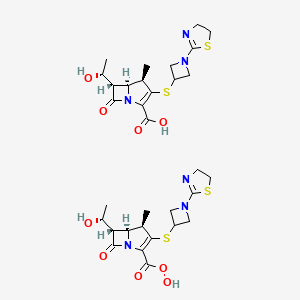
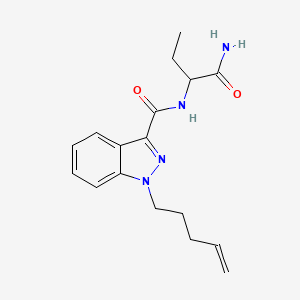
![(Z)-[(2S)-1-[[(E)-But-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823407.png)
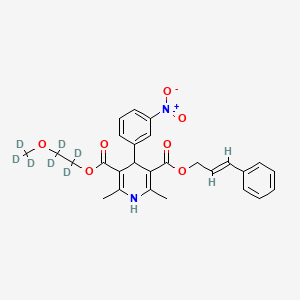

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10823436.png)
![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10823441.png)
